

3,4,5,6-Tetrachloropicolinic acid structure and chemical formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4,5,6-Tetrachloropyridine-2-carboxylic acid

Cat. No.: B133863

[Get Quote](#)

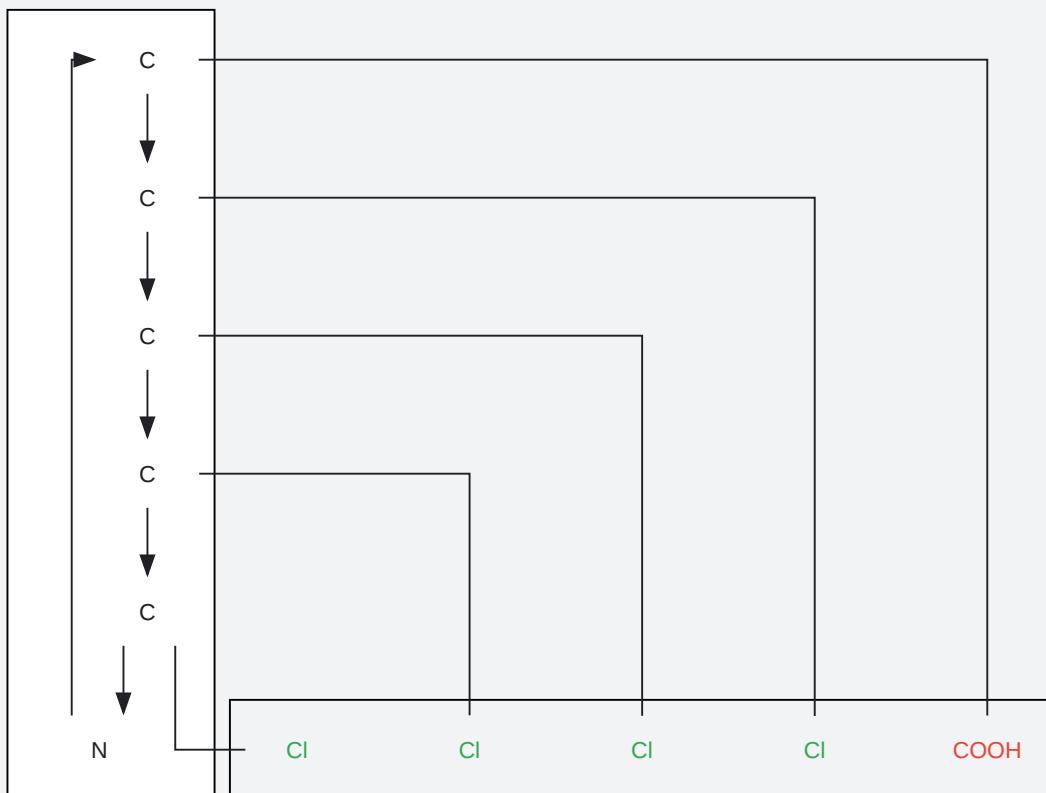
An In-depth Technical Guide to 3,4,5,6-Tetrachloropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and key technical data for 3,4,5,6-Tetrachloropicolinic acid. The information is curated for professionals in research and development who require detailed chemical and procedural information.

Chemical Structure and Formula

3,4,5,6-Tetrachloropicolinic acid, a derivative of picolinic acid, is a chlorinated pyridinecarboxylic acid. Its structure is characterized by a pyridine ring substituted with four chlorine atoms and a carboxylic acid group at the 2-position.


Chemical Formula: C₆HCl₄NO₂[\[1\]](#)

IUPAC Name: 3,4,5,6-tetrachloropyridine-2-carboxylic acid[\[2\]](#)

CAS Number: 10469-09-7[\[1\]](#)

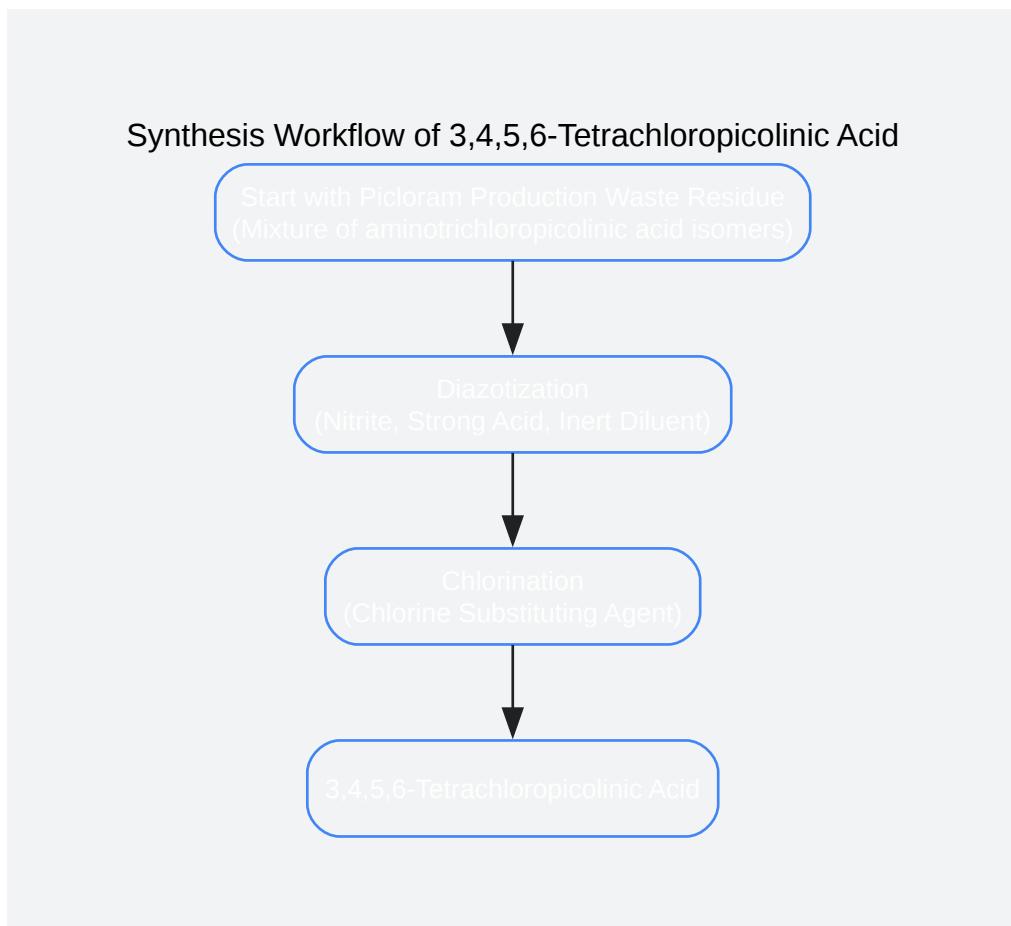
Molecular Weight: 260.89 g/mol [\[1\]](#)

Chemical Structure of 3,4,5,6-Tetrachloropicolinic Acid

[Click to download full resolution via product page](#)

Caption: Chemical structure of 3,4,5,6-Tetrachloropicolinic acid.

Physicochemical Properties


A summary of the key physicochemical properties of 3,4,5,6-Tetrachloropicolinic acid is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₆ HCl ₄ NO ₂	[1]
Molecular Weight	260.89 g/mol	[1]
Appearance	White powder	[3]
Melting Point	210-214 °C	[3] [4]
Boiling Point	360.8 ± 37.0 °C (Predicted)	[3] [4]
Density	1.824 ± 0.06 g/cm ³ (Predicted)	[3] [4]
pKa	1.26 ± 0.32 (Predicted)	[3] [4]
Water Solubility	Insoluble	[3] [5]
Solubility in Organic Solvents	Soluble in DMSO and Methanol	[3] [5]

Synthesis and Experimental Protocols

3,4,5,6-Tetrachloropicolinic acid is an important intermediate in the synthesis of various agrochemicals. One common synthetic route involves the diazotization and chlorination of aminotrichloropicolinic acid isomers, which are often byproducts in the production of the herbicide Picloram.

A patented method describes the preparation of **3,4,5,6-tetrachloropyridine-2-carboxylic acid** from the waste residue generated during the production of Picloram.[\[6\]](#) This process transforms byproducts into a valuable starting material. The general workflow for this synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow from Picloram waste.

Experimental Protocol: Diazotization and Chlorination

The following is a representative experimental protocol derived from the patented synthesis method:[6]

- Reaction Setup: To a 1000ml flask, add 300g of concentrated hydrochloric acid (36%) and 200g of toluene.
- Addition of Starting Material: Add 40g of the aminotrichloropicolinic acid isomer mixture (waste residue from Picloram production).
- Cooling: Cool the mixture to 0-5 °C using an ice-water bath while stirring.
- Diazotization: Rapidly add 13.7g of sodium nitrite and continue stirring for 30 minutes.

- Chlorination: While maintaining the temperature below 5 °C, add 19.0g of cuprous chloride.
- Reaction Progression: Gradually increase the temperature by 10 °C every 30 minutes until it reaches 50-55 °C.
- Monitoring: Monitor the reaction progress using HPLC until the starting material content is below 1.0%.
- Work-up and Isolation: (Details of the work-up and isolation procedure are specific to the patent and may require further optimization for laboratory scale).

Analytical Methods

The analysis of 3,4,5,6-Tetrachloropicolinic acid and its derivatives is typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for monitoring reaction progress and assessing product purity.[\[7\]](#) For residue analysis of related picolinic acid compounds in various matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity.[\[8\]](#)

Biological Activity and Mechanism of Action

While 3,4,5,6-Tetrachloropicolinic acid itself is primarily used as a chemical intermediate, it is a precursor to several biologically active compounds, particularly herbicides. For instance, it is a starting material in the synthesis of 3,6-dichloropicolinic acid, a known herbicide.[\[9\]](#) The biological activity of many picolinic acid derivatives is linked to their action as synthetic auxins, which disrupt plant growth.[\[10\]](#) Further research is required to elucidate any intrinsic biological activity of 3,4,5,6-Tetrachloropicolinic acid itself.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of 3,4,5,6-Tetrachloropicolinic acid.

- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretching absorption around 1700 cm⁻¹.[\[11\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The spectrum would be relatively simple, showing a characteristic singlet for the carboxylic acid proton at a downfield chemical shift (typically >10 ppm).
- ^{13}C NMR: The spectrum would show six distinct carbon signals, with the carboxyl carbon appearing in the range of 165-185 ppm.[11]
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of four chlorine atoms.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | C₆HCl₄NO₂ | CID 82646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]
- 6. CN104649965A - Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- To cite this document: BenchChem. [3,4,5,6-Tetrachloropicolinic acid structure and chemical formula.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b133863#3-4-5-6-tetrachloropicolinic-acid-structure-and-chemical-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com